2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile
Description
The compound 2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile is a nitrile-functionalized azetidine derivative. Its structure combines a phenyl group substituted with a strained azetane ring (a four-membered lactam) and an acetonitrile moiety.
Properties
IUPAC Name |
2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-13(2)9-15(12(13)16)11-5-3-10(4-6-11)7-8-14/h3-6H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFVZZNHSHUZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)CC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile typically involves the following steps:
Formation of the Azetanyl Ring: The azetanyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated phenyl derivative.
Introduction of the Nitrile Group: The nitrile group is added through a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols, forming amides or esters.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile typically involves several key steps:
- Formation of the Azetanyl Ring : Achieved through cyclization reactions using suitable precursors.
- Attachment of the Phenyl Group : Accomplished via substitution reactions with halogenated phenyl derivatives.
- Introduction of the Nitrile Group : Added through nucleophilic substitution using cyanide sources.
Pharmaceutical Development
The compound serves as a building block in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to new drug candidates targeting various diseases.
Biological Studies
In proteomics research, this compound is utilized to study protein interactions and functions. It plays a role in understanding cellular mechanisms and disease pathways.
Agrochemical Research
The compound is explored for its potential applications in agrochemicals, particularly in developing herbicides or pesticides that require specific molecular interactions to enhance efficacy.
Material Science
In industry, it is used in the production of specialty chemicals and materials, contributing to advancements in polymer science and nanotechnology.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Building block for drug synthesis | Potential for new therapeutic agents |
| Biological Studies | Proteomics research | Insights into protein interactions |
| Agrochemical Research | Development of herbicides/pesticides | Enhanced efficacy in agricultural applications |
| Material Science | Production of specialty chemicals | Innovations in polymers and nanotechnology |
Case Study 1: Pharmaceutical Research
A research study demonstrated that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines. The compound's ability to inhibit specific cellular pathways was highlighted as a promising avenue for cancer treatment development.
Case Study 2: Proteomics Application
In a proteomics experiment, this compound was used to probe protein interactions within cellular environments. Results indicated that it effectively modulated protein functions, providing valuable data for understanding disease mechanisms.
Mechanism of Action
The mechanism of action of 2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The azetanyl ring and nitrile group play crucial roles in binding to target proteins or enzymes, modulating their activity and function. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on Acetoacetanilide (CAS 102-01-2), a structurally distinct compound used as a pigment intermediate. While both compounds share a phenyl group, critical differences exist:
Key Contrasts:
- Structural Complexity : The azetanyl-phenyl-acetonitrile compound features a strained four-membered ring, which is absent in Acetoacetanilide’s linear β-ketoamide structure.
- Reactivity : The nitrile group in the target compound offers distinct synthetic pathways (e.g., conversion to carboxylic acids or tetrazoles) compared to Acetoacetanilide’s keto-amide reactivity.
- Applications : While Acetoacetanilide is industrially validated for pigments, the azetanyl derivative’s niche likely resides in drug discovery due to azetidine’s prevalence in bioactive molecules (e.g., protease inhibitors).
Limitations of the Evidence
Further research would require access to:
- Peer-reviewed studies on azetanyl nitriles.
- Comparative pharmacokinetic or toxicity data.
- Synthetic routes for analogous lactam-nitride systems.
Biological Activity
2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, antifungal, and other pharmacological properties.
- Chemical Formula : C16H20N2O2
- Molecular Weight : 272.34 g/mol
- CAS Number : 27983-77-3
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
One study evaluated the antimicrobial efficacy of several derivatives related to this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for the most active compounds .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrated antifungal activity. It was effective against common fungal strains including Candida albicans and Aspergillus niger, with some derivatives showing comparable efficacy to standard antifungal agents like fluconazole .
Case Studies
Several case studies have highlighted the compound's potential in therapeutic applications:
-
Study on Antimicrobial Derivatives :
- A series of compounds derived from this compound were synthesized and tested for their antimicrobial properties.
- Results indicated that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Cytotoxicity Assessment :
Table 1: Summary of Biological Activities
| Activity Type | Tested Pathogens | MIC (μmol/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10.7 - 21.4 | |
| Escherichia coli | 15.0 - 25.0 | ||
| Antifungal | Candida albicans | 12.5 - 22.0 | |
| Aspergillus niger | 8.0 - 18.0 |
In Silico Studies
In silico analyses have been conducted to predict the pharmacokinetic properties of the compound using various computational tools like Molinspiration and PreADMET. These studies indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for several derivatives, supporting their potential as drug candidates .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of 2-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]acetonitrile?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the azetanyl ring and phenylacetonitrile moieties. Infrared (IR) spectroscopy can identify carbonyl (C=O) and nitrile (C≡N) functional groups. High-resolution mass spectrometry (HRMS) should be used to verify molecular weight and isotopic patterns. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be employed if crystalline samples are obtainable .
Q. What synthetic routes are documented for preparing this compound?
- Methodological Answer : A common approach involves condensation reactions between 4-substituted phenylacetonitrile precursors and 3,3-dimethyl-2-oxo-azetidine derivatives. For example, electrophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) can facilitate azetanyl ring formation. Catalytic methods using palladium or copper for cross-coupling reactions may also be explored, though solvent selection (e.g., acetonitrile or THF) and temperature control (60–80°C) are critical to avoid side reactions .
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. For polar impurities, recrystallization in ethanol or methanol is recommended. Membrane-based separation technologies (e.g., nanofiltration) can enhance purity for lab-scale synthesis, particularly if the compound exhibits thermal sensitivity .
Advanced Research Questions
Q. What computational chemistry methods can predict the reactivity or stability of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic structure of the azetanyl ring and nitrile group to predict hydrolysis susceptibility. Molecular dynamics simulations (e.g., in explicit solvent models) assess conformational stability under thermal stress. These models should be validated against experimental data (e.g., Arrhenius plots from kinetic studies) .
Q. How can contradictory data on the compound’s biological activity across assay systems be resolved?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays). Control for solvent effects (e.g., DMSO vs. acetonitrile solubility) and pH-dependent stability. Statistical meta-analysis of dose-response curves and Hill coefficients can identify outliers. Theoretical frameworks, such as structure-activity relationship (SAR) models, should guide mechanistic hypotheses .
Q. What strategies address challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions) can induce stereocontrol. Dynamic kinetic resolution (DKR) using immobilized enzymes (e.g., lipases) may improve enantiomeric excess (ee). Analytical chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is essential for purity assessment .
Q. How does the substituent pattern on the azetanyl ring influence the compound’s photophysical properties?
- Methodological Answer : Systematic substitution studies (e.g., replacing methyl groups with halogens or electron-withdrawing groups) combined with UV-Vis and fluorescence spectroscopy can correlate structural changes with λmax shifts or quantum yield variations. Time-resolved spectroscopy (e.g., transient absorption) reveals excited-state dynamics, guided by computational TD-DFT models .
Data Contradiction and Theoretical Integration
Q. How should researchers reconcile discrepancies in reported melting points or solubility profiles?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to confirm polymorphism or hydrate formation. Solubility studies must standardize solvent purity, temperature (±0.1°C), and agitation methods. Cross-reference with crystallographic data (e.g., Cambridge Structural Database) to identify lattice energy variations .
Q. What theoretical frameworks are relevant for studying the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding modes to enzymes like cytochrome P450. Pharmacophore models integrate steric and electronic parameters to rationalize inhibition potency. Link these computational results to experimental IC50 values and kinetic isotope effects (KIEs) to validate mechanistic pathways .
Notes on Methodological Rigor
- Spectroscopic Validation : Always compare experimental NMR/IR data with simulated spectra from computational tools (e.g., ACD/Labs) .
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability .
- Theoretical Alignment : Frame hypotheses using established chemical theories (e.g., Hammond’s postulate for kinetic vs. thermodynamic control) to ensure academic rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
